Methanesulfonic acid, 1-methylpropyl ester, (S)-
Description
Methanesulfonic acid, 1-methylpropyl ester, (S)- (CAS: 50599-13-8) is a chiral sulfonic acid ester with the molecular formula C₅H₁₂O₃S and a molecular weight of 152.21 g/mol . Its structure features a methanesulfonate group (-SO₃CH₃) esterified to the (S)-configured 1-methylpropyl (sec-butyl) alcohol moiety.
Key properties include:
Properties
IUPAC Name |
[(2S)-butan-2-yl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWQGEBNCNNFCI-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198643 | |
| Record name | Methanesulfonic acid, 1-methylpropyl ester, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50599-13-8 | |
| Record name | (1S)-1-Methylpropyl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50599-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 1-methylpropyl ester, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050599138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid, 1-methylpropyl ester, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanesulfonic acid, (1S)-1-methylpropyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Esterification of Methanesulfonic Acid with (S)-1-Methylpropanol
General Method : The classical approach to prepare methanesulfonic acid esters is the acid-catalyzed esterification of methanesulfonic acid with the corresponding alcohol under anhydrous or controlled water conditions to drive the equilibrium toward ester formation.
Reaction Conditions : Typically, this reaction is conducted by mixing methanesulfonic acid and (S)-1-methylpropanol at elevated temperatures (50–70 °C) under anhydrous conditions to minimize hydrolysis and side reactions. The reaction may be catalyzed by acid catalysts or proceed under neat conditions due to the high acidity of methanesulfonic acid.
Kinetics and Mechanism : Studies on sulfonate ester formation (e.g., isopropyl methane-sulfonate) indicate that the reaction proceeds via protonation of the alcohol followed by nucleophilic attack by the sulfonate anion, leading to ester formation and water as a byproduct. The presence of water inhibits the reaction, so drying agents or azeotropic removal of water is often employed to shift equilibrium.
Effect of Base : The addition of weak bases (e.g., 2,6-lutidine) can significantly slow or prevent ester formation by neutralizing the acid catalyst, which is critical for protonation of the alcohol. Therefore, stoichiometric control of acid and base is essential.
Sulfonation via Reaction of Alcohols with Methanesulfonyl Chloride
Alternative Route : Methanesulfonyl chloride can react with (S)-1-methylpropanol in the presence of a base (such as pyridine) to form the corresponding methanesulfonic acid ester. This method is widely used for sulfonate ester synthesis due to its high yields and mild reaction conditions.
Reaction Parameters : Typically conducted at low temperatures (0–25 °C) to control the exothermic reaction and avoid side reactions. The base scavenges the released HCl, preventing acid-catalyzed side reactions.
Purification : The product is purified by aqueous workup and distillation or recrystallization depending on the physical properties.
Electrochemical Synthesis of Methanesulfonic Acid and Subsequent Esterification
Electrochemical Formation of Methanesulfonic Acid : A novel method involves the electrochemical oxidation of methane or dimethyl sulfide derivatives to produce methanesulfonic acid with high selectivity (≥97%) using boron-doped diamond (BDD) anodes in acidic media.
Mechanism : The process involves anodic formation of reactive peroxo and sulfonyl species that initiate methane sulfonation catalytically. This method is environmentally friendly, avoiding chlorine-based reagents and hazardous byproducts.
Subsequent Esterification : The electrochemically produced methanesulfonic acid can then be reacted with (S)-1-methylpropanol under controlled conditions to yield the ester.
Industrial Scale Preparation via Oxidation of Dimethyl Disulfide
BASF Chlorine-Free Process : This industrial process synthesizes methanesulfonic acid by oxidizing dimethyl disulfide (DMDS) with nitric acid. DMDS itself is prepared from methanethiol and elemental sulfur in the presence of catalysts.
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Methanol + H₂S → Methanethiol + H₂O | Catalyzed by potassium tungstate and Al₂O₃ | 98% |
| 2 | 2 Methanethiol + S → Dimethyl disulfide + H₂S | Secondary amine catalyst | ~90% |
| 3 | Dimethyl disulfide + Excess HNO₃ → 2 Methanesulfonic acid + NOx | Molar ratio 1:5, vacuum distillation for purification | High purity |
Purification : Vacuum distillation separates methanesulfonic acid from byproducts such as nitric acid, water, nitrogen oxides, sulfuric acid, and methyl esters.
Relevance to Ester Preparation : The methanesulfonic acid produced can be esterified with (S)-1-methylpropanol to obtain the target ester.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Reaction Conditions | Catalysts/Initiators | Yield/Purity | Notes |
|---|---|---|---|---|---|
| Direct Esterification | Methanesulfonic acid + (S)-1-methylpropanol | 50–70 °C, anhydrous | Acid catalyst or neat | Moderate to high | Water removal critical |
| Methanesulfonyl Chloride Route | Methanesulfonyl chloride + (S)-1-methylpropanol | 0–25 °C, base present | Pyridine or similar base | High | HCl scavenging required |
| Electrochemical Synthesis + Esterification | Methane + SO₃ (electrochemical) → MSA + (S)-1-methylpropanol | BDD anode, acidic media, room temp to 50 °C | Electrochemical initiation | ≥97% MSA selectivity | Green chemistry approach |
| Industrial Oxidation (BASF process) | Dimethyl disulfide + HNO₃ | Catalytic oxidation, vacuum distillation | Potassium tungstate, Al₂O₃, secondary amine | High purity MSA | Scalable, chlorine-free |
Detailed Research Findings and Notes
Kinetic Studies : The formation of methanesulfonic acid esters is highly sensitive to water content and temperature. Anhydrous conditions favor ester formation, while the presence of even trace water shifts equilibrium back to acid and alcohol.
Mechanistic Insights : Sulfonate ester formation proceeds through protonation of the alcohol followed by nucleophilic attack by the sulfonate ion. This is consistent with the AAC2 mechanism analogous to carboxylic acid esterification.
Electrochemical Method Advantages : The electrochemical approach avoids hazardous reagents like chlorine or dimethyl sulfate, produces minimal side products, and allows for fine control of reaction parameters. The initiation step involves anodic generation of persulfate or peroxo species that catalyze methane sulfonation.
Industrial Relevance : The BASF process demonstrates an efficient, chlorine-free route to methanesulfonic acid, which can be subsequently esterified. The process recycles byproducts and uses abundant raw materials, making it economically and environmentally attractive.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, 1-methylpropyl ester, (S)- undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be replaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Major Products Formed
Nucleophilic substitution: The major products are the substituted methanesulfonates and the corresponding nucleophiles.
Hydrolysis: The major products are methanesulfonic acid and (S)-2-butanol.
Scientific Research Applications
Methanesulfonic acid, 1-methylpropyl ester, (S)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of methanesulfonic acid, 1-methylpropyl ester, (S)- involves its ability to undergo esterification and hydrolysis reactions. The ester group can be cleaved by nucleophiles, leading to the formation of methanesulfonic acid and the corresponding nucleophile. This property makes it useful in various chemical transformations and applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical comparisons with analogous sulfonates, phosphonates, and other esters (see Figure 1 for structural illustrations):
Structural and Functional Differences
- Sulfonate vs. Phosphonofluoridates (e.g., cyclopropylmethyl propylphosphonofluoridate) incorporate fluorine, increasing their volatility and neurotoxicity via acetylcholinesterase inhibition .
Stereochemical Impact :
The (S)-enantiomer of 1-methylpropyl methanesulfonate may exhibit enantioselective interactions in biological systems, unlike its racemic form. For example, stereochemistry could influence DNA adduct formation kinetics or metabolic degradation pathways .
Genotoxic Potential
- sec-Butyl Methanesulfonate (Racemic): Demonstrated genotoxicity in V79 hamster cells, inhibiting DNA synthesis and inducing micronucleus formation via guanine alkylation .
Q & A
Q. What are the critical considerations for synthesizing (S)-methanesulfonic acid 1-methylpropyl ester with high enantiomeric purity?
To achieve high enantiomeric purity, prioritize chiral resolution techniques or asymmetric synthesis. For example, use chiral catalysts (e.g., enantiopure organocatalysts) during esterification of methanesulfonic acid with (S)-1-methylpropanol. Monitor reaction progress via chiral HPLC (e.g., using a Chiralpak® column) to validate stereochemical integrity . Pre-purification of starting materials (e.g., (S)-1-methylpropanol) is essential to minimize racemization.
Q. How can researchers confirm the structural identity of (S)-methanesulfonic acid 1-methylpropyl ester?
Combine spectroscopic and chromatographic methods:
- NMR : Analyze - and -NMR spectra to confirm ester linkage (e.g., δ~3.9–4.2 ppm for CHSO-O-CH-) and stereochemistry via NOESY or chiral derivatization .
- Mass Spectrometry : Confirm molecular ion peak (M.W. 152.21) using high-resolution MS .
- Polarimetry : Measure specific optical rotation to verify enantiopurity against literature values .
Q. What safety protocols are essential for handling this compound?
Based on analogous sulfonate esters (e.g., propyl methanesulfonate, CAS 1912-31-8), prioritize:
- PPE : Gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
- Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis .
- Disposal : Neutralize with aqueous bicarbonate before disposal as hazardous waste .
Advanced Research Questions
Q. How does the (S)-configuration influence reactivity in nucleophilic substitution reactions?
The stereochemistry affects transition-state geometry. For example, in SN2 reactions, the (S)-ester’s chiral center may induce steric hindrance or direct nucleophilic attack to specific positions. Compare kinetic data (e.g., ) between (S)- and (R)-enantiomers using model nucleophiles (e.g., azide ions). Monitor stereochemical outcomes via -NMR if fluorinated derivatives are synthesized .
Q. What analytical strategies resolve contradictions in reported hydrolysis rates under varying pH conditions?
Conflicting hydrolysis data may arise from solvent polarity or counterion effects. Design a systematic study:
- Kinetic Experiments : Measure hydrolysis rates in buffered solutions (pH 1–14) at 25°C.
- Mechanistic Probes : Use -labeling or LC-MS to track hydrolysis pathways (e.g., acyl-oxygen vs. alkyl-oxygen cleavage) .
- Computational Modeling : Compare DFT-calculated activation energies for different pathways .
Q. How can this ester serve as a chiral auxiliary in asymmetric synthesis?
Leverage its sulfonate group’s electron-withdrawing properties to stabilize transition states. For example:
- Catalytic Applications : Incorporate into chiral ligands for transition-metal catalysis (e.g., Pd-catalyzed cross-couplings).
- Dynamic Kinetic Resolution : Use in enzyme-mediated reactions (e.g., lipases) to enhance enantioselectivity . Validate outcomes via X-ray crystallography of intermediates .
Methodological Notes
- Stereochemical Analysis : Always cross-validate chiral HPLC with polarimetry to avoid false positives from impurities .
- Synthetic Optimization : For scale-up, explore microwave-assisted synthesis to reduce racemization risks .
- Toxicity Screening : Use Ames tests to assess mutagenicity, as sulfonate esters are alkylating agents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
